molecular formula C9H11ClN2 B7947763 (R)-2-(1-aminoethyl)benzonitrile hydrochloride

(R)-2-(1-aminoethyl)benzonitrile hydrochloride

Cat. No.: B7947763
M. Wt: 182.65 g/mol
InChI Key: FZMLMOTWNDEXLJ-OGFXRTJISA-N
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Description

(R)-2-(1-Aminoethyl)benzonitrile hydrochloride (CAS 2411591-49-4 ) is a chiral pharmaceutical intermediate of high interest in the development of active pharmaceutical ingredients (APIs) . This compound features a benzonitrile group and a chiral aminoethyl moiety, making it a valuable scaffold for constructing complex molecules where specific stereochemistry is critical for biological activity . The (R)-enantiomer is particularly significant for creating target molecules with defined three-dimensional structures, which is a cornerstone of modern drug design . The nitrile functional group is a key feature in over 30 approved pharmaceuticals and plays multiple roles in drug-target interactions. It often acts as a potent hydrogen bond acceptor, forming specific interactions with amino acid residues such as serine, glutamine, or arginine in enzyme active sites . Furthermore, the nitrile group can serve as a bioisostere for carbonyls or other electron-withdrawing groups, helping to optimize a compound's binding affinity, metabolic stability, and physicochemical properties . Its primary application is in the research and development of therapeutics for neurological disorders and cardiovascular diseases . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various research and industrial synthetic processes . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1R)-1-aminoethyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMLMOTWNDEXLJ-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-aminoethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-2-(1-aminoethyl)benzonitrile.

    Reaction with Hydrochloric Acid: The ®-2-(1-aminoethyl)benzonitrile is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium at room temperature to ensure complete conversion to the hydrochloride form.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-aminoethyl)benzonitrile hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-aminoethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-2-(1-aminoethyl)benzonitrile hydrochloride is being investigated for its potential as a precursor in drug development. Its structural characteristics make it suitable for modifications that can enhance pharmacological properties. Research indicates that compounds derived from it may exhibit significant biological activity against various targets.

  • Case Study : In a study focused on LRRK2 inhibitors, similar compounds demonstrated the ability to selectively degrade LRRK2 protein, which is implicated in neurodegenerative diseases like Parkinson's disease. This suggests that this compound could be explored for similar therapeutic pathways .

Research has shown that this compound can interact with various biomolecules, potentially influencing enzyme activity and receptor binding. Its chiral nature may also lead to differing biological effects based on stereochemistry.

  • Mechanism of Action : The compound's mechanism involves binding to specific proteins or enzymes, modifying their activity and leading to desired biological responses. This property is critical in drug design, where targeting specific pathways can yield therapeutic benefits.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-aminoethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in various chemical reactions, modulating the activity of the target molecules. This compound can influence biochemical pathways by altering the structure and function of proteins involved in these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Variations

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile Hydrochloride
  • Structure : Substitution at the 3-position with a hydroxyethyl group.
  • Key Data : Molecular weight = 198.65 g/mol; CAS 1245623-77-1 .
  • The 3-position substitution may alter receptor binding affinity in biological systems.
(R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride
  • Structure : Substitution at the 4-position with a methoxyethyl group.
  • Key Data : Molecular weight = 212.68 g/mol; CAS 2061996-79-8 .
  • Steric effects at the 4-position could reduce metabolic degradation compared to the 2-position substitution in the target compound.
4-(Aminomethyl)benzonitrile Hydrochloride
  • Structure: Lacks stereochemistry; aminomethyl group at the 4-position.
  • Key Data : CAS 34403-48-0; similarity score = 0.91 to the target compound .
  • Comparison :
    • Absence of chiral center simplifies synthesis but limits enantiomer-specific applications.
    • Reduced steric hindrance may increase reactivity in coupling reactions.

Stereochemical Variants

(S)-2-(1-Aminoethyl)benzonitrile Hydrochloride
  • Structure : Enantiomer of the target compound.
  • Key Data : CAS 2438843-82-2 .
  • Comparison :
    • The (S)-configuration may exhibit divergent biological activity, such as reduced binding to chiral receptors.
    • Highlights the pharmacological importance of enantiomeric purity in drug design.

Substituted Derivatives

(R)-2-(1-Aminoethyl)-4-fluorophenol Hydrochloride
  • Structure: Replaces benzonitrile with a fluorophenol group.
  • Comparison: Fluorine’s electron-withdrawing effect increases aromatic ring electron deficiency, altering reactivity. Phenol group introduces acidity (pKa ~10), unlike the neutral nitrile in the target compound.
4-(1-Aminoethyl)-2-methylbenzonitrile Hydrochloride
  • Structure : Methyl group at the 2-position; substitution at 4-position.
  • Key Data : CAS 2803932-38-7 .
  • Dual substitution (2-methyl, 4-aminoethyl) may enhance selectivity in enzyme inhibition.

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Solubility (HCl Salt) Key Functional Groups Pharmacological Relevance
(R)-2-(1-Aminoethyl)benzonitrile HCl ~183.66* High Nitrile, Aminoethyl (R) Chiral intermediate, receptor ligand
(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl 198.65 Very High Hydroxyethyl, Nitrile Enhanced solubility for IV formulations
(R)-4-(1-Amino-2-methoxyethyl)benzonitrile HCl 212.68 Moderate Methoxyethyl, Nitrile CNS-targeted delivery
4-(Aminomethyl)benzonitrile HCl ~154.62* High Aminomethyl, Nitrile Non-chiral coupling agent

*Calculated based on molecular formula.

Biological Activity

(R)-2-(1-aminoethyl)benzonitrile hydrochloride, also known as (R)-4-(1-aminoethyl)benzonitrile hydrochloride, is a compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

  • Molecular Formula : C9H11ClN2
  • Molecular Weight : 188.65 g/mol
  • CAS Number : 53484871
  • Chemical Structure : The compound features a benzonitrile moiety with an aminoethyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available benzonitrile derivatives.
  • Formation of Aminoethyl Group : The introduction of the aminoethyl group can be achieved through reductive amination techniques.
  • Hydrochloride Salt Formation : The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

This compound exhibits its biological effects primarily through interaction with various receptors and enzymes. Notably, it has been studied for its role in:

  • Adenosine Receptor Modulation : Compounds similar to (R)-2-(1-aminoethyl)benzonitrile have shown affinity for adenosine receptors, which are critical in numerous physiological processes including neurotransmission and immune response .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties against various pathogens. For example:

  • Mycobacterium tuberculosis : Research indicates that related compounds can inhibit the growth of mycobacteria, suggesting potential applications in treating tuberculosis .
  • Fungal Infections : Preliminary data show efficacy against fungal pathogens such as Candida spp., indicating a broad spectrum of antimicrobial activity .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50/EC50 ValueReference
AntimicrobialMycobacterium tuberculosis0.5 µM
AntifungalCandida albicans10 µg/ml
Adenosine receptorhA2A receptor20 nM

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of this compound, researchers found that it exhibited significant inhibitory effects on Mycobacterium tuberculosis at nanomolar concentrations. This suggests potential as a lead compound for further development into anti-TB agents.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of compounds related to this compound. Results indicated that these compounds could modulate adenosine receptors, leading to reduced neuronal apoptosis in models of neurodegeneration, highlighting their therapeutic potential in conditions like Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are optimal for preparing (R)-2-(1-aminoethyl)benzonitrile hydrochloride with high enantiomeric purity?

The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-(1-ketoethyl)benzonitrile) using chiral catalysts like Ru-BINAP complexes to achieve the (R)-configuration. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether, followed by recrystallization in ethanol/water (1:3 v/v) to enhance purity . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) and confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Basic: How should researchers characterize the structural and chiral integrity of this compound?

  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm the benzonitrile moiety (δ ~110 ppm in 13^13C) and aminoethyl group (δ 1.4–1.6 ppm for CH2 in 1^1H).
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration, critical for confirming the (R)-stereochemistry .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) coupled with ESI-MS verify molecular ion peaks (m/z 177.1 for free base; 213.6 for hydrochloride) .

Basic: What are the stability considerations for long-term storage of this hydrochloride salt?

Store at 2–8°C in airtight, light-protected containers. The compound is hygroscopic; equilibrate to room temperature before use to prevent hydration. Stability studies (40°C/75% RH for 6 months) show <2% degradation by HPLC, but avoid aqueous solutions at pH >7 due to amine group hydrolysis .

Advanced: How does the (R)-stereochemistry influence its binding affinity in kinase inhibition assays?

The (R)-configuration enhances steric complementarity with hydrophobic pockets in kinase ATP-binding sites. Compare IC50 values against (S)-enantiomer using TR-FRET assays (e.g., EGFR kinase): (R)-form shows 10-fold lower IC50 (0.5 nM vs. 5 nM for (S)) due to optimized hydrogen bonding with Asp831 .

Advanced: What computational strategies predict its metabolic stability and metabolite formation?

  • MD Simulations : Simulate cytochrome P450 3A4 binding (Amber22 force field) to identify oxidation sites (e.g., benzonitrile α-carbon).
  • DFT Calculations : Predict EaE_a for amine dealkylation (B3LYP/6-311+G(d,p)) to prioritize labile sites for deuterium substitution .

Advanced: How can researchers resolve contradictions in reported LogP values (e.g., vs. 3.15)?

Discrepancies arise from measurement methods (shake-flask vs. HPLC-derived). Standardize protocols:

Shake-flask : Partition between octanol and phosphate buffer (pH 7.4), quantify via UV (λ = 254 nm).

HPLC : Calibrate with reference standards (e.g., nitrobenzene derivatives) on a C18 column .

Advanced: What strategies mitigate impurities during scale-up synthesis?

  • Byproduct Identification : LC-MS/MS detects dimeric impurities (m/z 355.2) from amine self-condensation.
  • Process Optimization : Reduce reaction temperature to 0–5°C and use scavenger resins (e.g., MP-TsOH) to trap excess HCl .

Advanced: How is this compound applied in designing non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

The benzonitrile group acts as a hydrogen bond acceptor with Lys101 in HIV-1 RT. Modify the aminoethyl side chain to introduce fluorinated groups (e.g., CF3) for improved resistance profiles (EC50 < 10 nM in MT-4 cells) .

Advanced: What formulation approaches enhance its aqueous solubility for in vivo studies?

  • Salt Screening : Test alternative counterions (e.g., citrate, phosphate) via slurry experiments in acetone.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) to achieve 85% release over 24 h in PBS .

Advanced: How can researchers validate conflicting cytotoxicity data across cell lines?

  • Assay Harmonization : Use standardized MTT protocols (10% FBS, 48 h incubation).
  • Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines (e.g., HepG2 vs. HEK293) to identify efflux transporters (e.g., ABCB1) .

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